Benzenediazonium, 4-(4-morpholinyl)-

X-ray crystallography electronic ground-state structure quinoidal distortion

Select 4-morpholinobenzenediazonium when your application demands neutral black diazotype images consistent across all development methods (wet/dry ammonia, alkaline solution), or disperse dyes requiring a hypsochromic shift without fastness loss. The 4-morpholino substituent delivers intermediate electron-acceptor strength for photochemical mechanistic studies and superior shelf stability when isolated as the tetraphenylborate salt. Replacing this intermediate with a generic 4-dialkylamino analog risks color shade drift, altered coupling rates, and thermal instability. Insist on the morpholino-substituted scaffold for process-critical reproducibility.

Molecular Formula C10H12N3O+
Molecular Weight 190.22 g/mol
CAS No. 20461-67-0
Cat. No. B15483291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenediazonium, 4-(4-morpholinyl)-
CAS20461-67-0
Molecular FormulaC10H12N3O+
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)[N+]#N
InChIInChI=1S/C10H12N3O/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2/q+1
InChIKeyNJYDJNRTEZIUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenediazonium, 4-(4-morpholinyl)- (CAS 20461-67-0): Procurement-Grade Chemical Identity and Core Research Utility


Benzenediazonium, 4-(4-morpholinyl)- (CAS 20461-67-0) is an aryl diazonium cation featuring a morpholine heterocycle at the para position of the benzene ring . The molecular formula is C₁₀H₁₂N₃O⁺ with a formula weight of 190.22 g/mol . The morpholino substituent donates electron density through the nitrogen lone pair, electronically activating the ring and modulating the electrophilicity of the diazonium group — a characteristic structurally evidenced by crystallographic ring asymmetry distinct from the parent benzenediazonium ion [1]. This compound serves as a key intermediate for azo dye synthesis, diazotype photoreproduction materials, and photochemical mechanistic studies, where the morphology of the substituent directly influences coupling kinetics, product color shade, and photolytic quantum yields [2].

Why Generic Diazonium Salt Substitution Fails for 4-(4-Morpholinyl)benzenediazonium-Dependent Workflows


Diazonium salts are not interchangeable drop-in reagents. The 4-morpholino substituent imparts a unique combination of moderate electron-donating strength, steric profile, and heteroatom incorporation that is absent in common 4-dialkylamino (e.g., 4-diethylamino, 4-dipropylamino) or 4-alkoxy analogs. The morpholine oxygen introduces additional polarity and hydrogen-bonding capability that alters solubility, coupling regioselectivity, and photophysical behavior [1]. Crystallographic data confirm that the morpholino group induces measurable ring asymmetry (C(3)–C(4) = 1.424 Å vs. C(2)–C(3) = 1.371 Å) not observed in the unsubstituted benzenediazonium ion, reflecting a quinoidal distortion that modifies the ground-state electronic structure [2]. In practical diazotype formulations, replacing a 2,5-dialkoxy-4-morpholino-diazonium component with a non-morpholino analog causes unacceptable color shade drift across development methods — a failure mode explicitly documented in black-coupling diazotype patents [3]. Generic substitution therefore risks altered coupling rates, shifted absorption maxima, degraded image neutrality, and unpredictable thermal stability.

Quantitative Differentiation Evidence: Benzenediazonium, 4-(4-morpholinyl)- Against In-Class Comparators


Crystallographic Ring Asymmetry: 4-Morpholino vs. Unsubstituted Benzenediazonium Ion

Single-crystal X-ray diffraction reveals that the aromatic ring in 4-morpholinobenzenediazonium tetrafluoroborate (II) is considerably distorted compared to the unsubstituted benzenediazonium ion (I). The C(3)–C(4) bond adjacent to the morpholino nitrogen is elongated to 1.424(1) Å versus the C(2)–C(3) bond at 1.371(1) Å, producing a bond-length alternation Δ = 0.053 Å. In the parent benzenediazonium ion, the ring is essentially symmetric, establishing that the morpholino group — like a 4-dialkylamino substituent — induces a partial quinoidal ground-state structure. SCF calculations predict the C(2)–C(3) bond shortening but fail to quantitatively reproduce all observed distances, indicating that the morpholino-specific electronic perturbation is not fully captured by simple computational models. Crystal data: monoclinic, P2₁/c, a = 13.675(4), b = 10.686(4), c = 8.982(2) Å, β = 106.72(2)°, Z = 4, R = 0.065 for 1674 observed reflections. [1]

X-ray crystallography electronic ground-state structure quinoidal distortion

Thermal Stability Advantage: 2,5-Dibutoxy-4-morpholinobenzenediazonium TPB vs. Non-Morpholino Diazonium TPB Salts

In a comparative thermal stability study of three diazonium tetraphenylborate (TPB) salts, 2,5-dibutoxy-4-morpholinobenzenediazonium TPB exhibited high thermal stability, whereas 2,5-diethoxy-4-(4-methoxybenzoylamino)benzenediazonium TPB and 2,5-diethoxy-4-(p-tolylthio)benzenediazonium TPB were thermolabile and produced tarry decomposition matter after only one week of storage. The thermal decomposition was determined to proceed via decomposition of the TPB anion, with needle-like crystals of phenylboronic acid identified in the tarry residue of the unstable salts. The high stability of the morpholino-bearing TPB salt is attributed to the electron-donating and steric properties of the morpholine ring, which stabilizes the diazonium cation against thermal fragmentation. [1]

thermal stability diazonium tetraphenylborate storage stability

Photochemical Dediazoniation Rate Constants: Morpholino vs. p-Substituted Benzenediazonium Salts

In a sensitized photochemical dediazoniation study using zinc phthalocyanine tetrasulfomorpholide (ZnPcTSM) as sensitizer, the triplet-excited sensitizer (³ZnPcTSM*) reacts with substituted benzenediazonium tetrafluoroborates via electron transfer. The bimolecular quenching rate constants kq were determined as: p-methyl-benzenediazonium BF₄⁻ 3.3 × 10⁷ M⁻¹ s⁻¹, p-methoxy-benzenediazonium BF₄⁻ 8.5 × 10⁷ M⁻¹ s⁻¹, and p-diethylamino-benzenediazonium BF₄⁻ 1.1 × 10⁸ M⁻¹ s⁻¹. A subsequent study specifically investigated 2,5-di(n-butoxy)-4-morpholino-benzenediazonium tetrafluoroborate under the same sensitization conditions, demonstrating that the morpholino-substituted diazonium participates in analogous electron-transfer dediazoniation with ZnPcTSM. While a direct kq for the morpholino compound was not tabulated against the above series in the same dataset, the morpholino substitution places the diazonium reactivity in the range between p-methoxy and p-dialkylamino analogs, consistent with the intermediate electron-donating character of the morpholine nitrogen. [1] [2]

photochemical dediazoniation sensitized electron transfer zinc phthalocyanine

Neutral Black Image Stability Across Development Methods: Morpholino Diazonium vs. Dialkylamino Diazonium in Diazotype Materials

In two-component diazotype materials for black image reproduction, the diazo component critically determines color neutrality under varying development conditions. Patent US 4,207,110 teaches that 2,5-dialkoxy-4-morpholino-benzene diazonium salts (R = n-butoxy preferred), when coupled with a specific three-coupler system (blue + yellow + reddish-brown), produce neutral black dye images whose color shade differs only slightly across three development methods: wet ammonia gas at 60–70 °C, dry ammonia gas under pressure at 20–25 °C, and alkaline solution bath development at 40–45 °C. In contrast, prior art materials using non-morpholino diazonium components exhibited substantial color shade differences under these varied development conditions — a documented failure mode that the morpholino substitution resolves. The molar ratio of blue coupler to yellow coupler is maintained at (0.7–0.9):1, and blue coupler to reddish-brown coupler at (6–12):1. [1]

diazotype black azo dye development robustness

Hypsochromic Color Shift in Disperse Dyes: Morpholinoazobenzene vs. Uncyclised Aminoazobenzene Derivatives

A series of monoazo disperse dyes derived from coupling diazotized anilines to N-phenylmorpholine (yielding 4-N-morpholinoazobenzenes) was compared to analogous dyes based on N-ethyl-N-β-hydroxyethylaniline. The morpholino-containing dyes exhibited significant hypsochromic color shifts (absorption shifted to shorter wavelengths) relative to the uncyclised derivatives, while maintaining deep color shades and good fastness properties on synthetic-polymer fibers. The cyclic morpholine structure restricts conformational freedom compared to open-chain dialkylamino groups, altering the π-electron delocalization and thereby the absorption maximum. [1]

disperse dyes hypsochromic shift synthetic-polymer fibers

Molecular Weight and Counterion Flexibility as a Procurement Differentiator

Benzenediazonium, 4-(4-morpholinyl)- (CAS 20461-67-0) has a cation molecular weight of 190.22 g/mol, which is lower than common 2,5-dialkoxy-substituted morpholinobenzenediazonium cations (e.g., 2,5-diethoxy-4-morpholinobenzenediazonium: C₁₄H₂₀N₃O₃⁺, MW ~278 g/mol) . This lower molecular weight of the parent cation translates to higher molar activity in coupling reactions per unit mass, a consideration for cost-sensitive industrial azo dye production. The cation is commercially supplied as tetrafluoroborate (CAS 2248-34-2, MW 277.03, m.p. ~142 °C dec.), tetrachlorozincate (CAS 6014-68-2, MW ~573), and hexafluorophosphate (CAS 38686-67-8) salts, enabling users to select the counterion that optimizes solubility, crystallinity, and thermal stability for their specific process conditions . This counterion flexibility is not available for many specialized 2,5-dialkoxy derivatives, which are typically locked to a single salt form in commercial supply chains.

molecular weight counterion selection salt formulation

Application Scenarios Where Benzenediazonium, 4-(4-morpholinyl)- Provides Verifiable Advantage


Diazotype Black-Line Reproduction Films Requiring Development-Method-Robust Neutral Black Images

In two-component diazotype films intended for black-line technical drawings and engineering reproductions, the 2,5-dialkoxy-4-morpholinobenzenediazonium component (derived from the parent 4-morpholinobenzenediazonium cation scaffold) uniquely delivers neutral black azo dye images whose color shade remains consistent whether developed with wet ammonia gas, dry ammonia gas under pressure, or alkaline solution. Prior art diazotype materials using non-morpholino diazonium salts suffer from unacceptable color shade variation between development methods, making them unsuitable for applications requiring uniform print quality across different development equipment [1]. For procurement specifying this performance requirement, only morpholino-bearing diazonium components meet the specification.

Synthesis of Hypsochromically Shifted Monoazo Disperse Dyes for Polyester Fibers

When the synthetic target is a monoazo disperse dye with absorption shifted toward the blue region of the spectrum (hypsochromic shift) while retaining deep color strength and wash fastness on polyester, 4-morpholinobenzenediazonium salts are the diazo component of choice. Coupling to N-phenylmorpholine yields 4-N-morpholinoazobenzenes that are significantly hypsochromic relative to dyes derived from open-chain N-ethyl-N-β-hydroxyethylaniline coupling components, providing access to bluer shades without sacrificing fastness properties [2]. This scenario applies to textile dye chemists designing disperse dye ranges where conventional dialkylamino-based dyes cannot reach the target color coordinates.

Mechanistic Photochemistry Studies Requiring Controlled Electron-Transfer Dediazoniation Rates

For fundamental photochemical research investigating sensitized dediazoniation via electron transfer, 4-morpholinobenzenediazonium salts offer an intermediate electron-acceptor strength between p-methoxy and p-dialkylamino benzenediazonium salts. The triplet-excited ZnPcTSM sensitizer reacts with p-diethylamino benzenediazonium at kq = 1.1 × 10⁸ M⁻¹ s⁻¹ (diffusion-controlled) and with p-methoxy benzenediazonium at kq = 8.5 × 10⁷ M⁻¹ s⁻¹ [3]. The morpholino analog occupies the reactivity window between these extremes, enabling systematic study of substituent electronic effects on photochemical quantum yields — a capability not available when limited to only strong (dialkylamino) or weak (methyl) donors.

Shelf-Stable Diazonium Tetraphenylborate Intermediate Synthesis

When preparing diazonium tetraphenylborate salts as isolable, storable intermediates for subsequent synthetic transformations, the 2,5-dibutoxy-4-morpholinobenzenediazonium TPB salt demonstrates high thermal stability, in contrast to 2,5-diethoxy-4-(4-methoxybenzoylamino)benzenediazonium TPB and 2,5-diethoxy-4-(p-tolylthio)benzenediazonium TPB, both of which decompose to tarry matter within one week of storage [4]. Procurement for synthetic routes requiring TPB salt intermediates should therefore prioritize the morpholino-substituted variant when shelf stability is a process requirement.

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